1,2,3,4-Tetramethoxydibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethoxydibenzo[b,d]furan: is a chemical compound belonging to the class of dibenzofurans Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethoxydibenzo[b,d]furan can be synthesized through several methods. One common approach involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another method includes the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core . Additionally, photochemical reactions of 2,3-disubstituted benzofurans have been explored for the synthesis of related compounds .
Industrial Production Methods: Industrial production of this compound typically involves the use of metal complex catalysis to facilitate the cyclization reactions. The starting materials, such as substituted phenols or biphenyls, are readily available and can be efficiently converted to the desired product through optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetramethoxydibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogenating agents like chlorine or bromine under controlled conditions.
Friedel-Crafts Reactions: Utilize catalysts such as aluminum chloride (AlCl3) to facilitate the reaction with electrophiles.
Lithiation: Requires the use of butyl lithium in an inert atmosphere to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include halogenated derivatives, Friedel-Crafts adducts, and lithiated intermediates, which can be further functionalized for various applications .
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for designing antimicrobial agents and has shown promise in the development of new therapeutic drugs.
Material Science: The unique structural features of dibenzofurans make them suitable for use in organic electronics and optoelectronic devices.
Biological Research: Compounds containing the dibenzofuran core have been investigated for their anticancer, anti-inflammatory, and antioxidant activities.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethoxydibenzo[b,d]furan involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as protein tyrosine phosphatase 1B (PTP1B) inhibitors.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Dibenzofuran: The parent compound with a similar core structure but without methoxy substituents.
Benzofuran: A related compound with a single benzene ring fused to a furan ring.
Naphtho[1,2-b]benzofuran: A derivative with an extended aromatic system.
Uniqueness: 1,2,3,4-Tetramethoxydibenzo[b,d]furan is unique due to its multiple methoxy groups, which enhance its chemical reactivity and potential biological activities compared to its simpler analogs .
Properties
CAS No. |
88256-07-9 |
---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
1,2,3,4-tetramethoxydibenzofuran |
InChI |
InChI=1S/C16H16O5/c1-17-12-11-9-7-5-6-8-10(9)21-13(11)15(19-3)16(20-4)14(12)18-2/h5-8H,1-4H3 |
InChI Key |
SMRVKSHJTJUSTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.